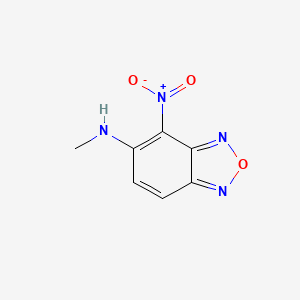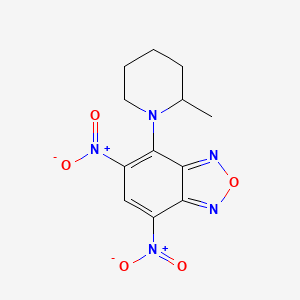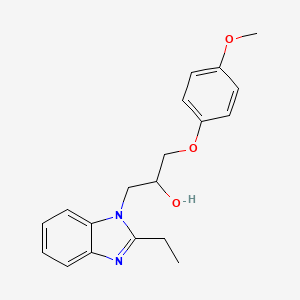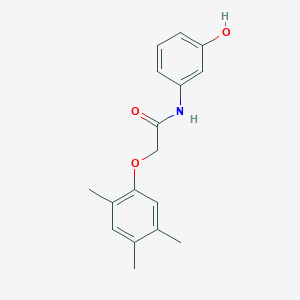![molecular formula C23H28N2O4 B4972466 1-(3-methoxybenzyl)-N-[2-(3-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4972466.png)
1-(3-methoxybenzyl)-N-[2-(3-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzyl)-N-[2-(3-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MP-10 and has been found to have interesting properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of MP-10 involves its binding to the dopamine transporter, which leads to the inhibition of dopamine reuptake. This results in an increase in dopamine levels in the brain, which can have various effects on behavior and cognition. MP-10 has also been shown to have some affinity for other neurotransmitter transporters, including the norepinephrine transporter and the serotonin transporter. This property may contribute to its overall effects on the central nervous system.
Biochemical and Physiological Effects
MP-10 has been found to have various biochemical and physiological effects, including its ability to increase dopamine levels in the brain. This property has been shown to have effects on behavior and cognition, including increased locomotor activity and improved cognitive performance. MP-10 has also been found to have some effects on other neurotransmitter systems, including the norepinephrine and serotonin systems. These effects may contribute to its overall effects on behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has several advantages for use in lab experiments, including its high purity and yield, as well as its ability to selectively target the dopamine system. However, there are also some limitations to its use, including its potential for off-target effects on other neurotransmitter systems and its potential for toxicity at high doses. These limitations must be carefully considered when designing experiments using MP-10.
Orientations Futures
There are several future directions for research on MP-10, including its potential applications in the treatment of neurological disorders such as Parkinson's disease and addiction. MP-10 may also be useful as a tool for studying the dopamine system and its role in various neurological disorders. Further research is needed to fully understand the potential of MP-10 and its applications in scientific research.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps, including the reaction of 3-methoxybenzylamine with 3-methoxyphenylacetic acid to form the corresponding amide. This intermediate is then reacted with piperidine-3,6-dione to form the final product, MP-10. The synthesis of MP-10 has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Applications De Recherche Scientifique
MP-10 has been studied for its potential applications in scientific research, including its use as a tool to study the central nervous system. This compound has been found to have interesting properties that make it a promising candidate for further investigation. MP-10 has been shown to have a high affinity for the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. This property makes MP-10 a useful tool for studying the dopamine system and its role in various neurological disorders.
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-1-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-28-20-7-3-5-17(13-20)11-12-24-23(27)19-9-10-22(26)25(16-19)15-18-6-4-8-21(14-18)29-2/h3-8,13-14,19H,9-12,15-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLNLJHXGGACPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4972394.png)
![11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4972408.png)
![2,5-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4972416.png)


![N-benzyl-1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4972433.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4972434.png)


![6-(4-chlorophenyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972447.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide](/img/structure/B4972452.png)


